SRI-31040

Description

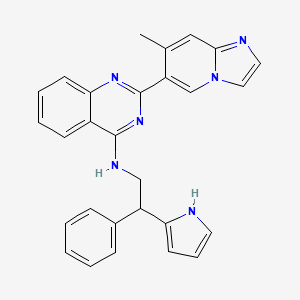

Structure

3D Structure

Properties

Molecular Formula |

C28H24N6 |

|---|---|

Molecular Weight |

444.5 g/mol |

IUPAC Name |

2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-[2-phenyl-2-(1H-pyrrol-2-yl)ethyl]quinazolin-4-amine |

InChI |

InChI=1S/C28H24N6/c1-19-16-26-30-14-15-34(26)18-23(19)28-32-25-11-6-5-10-21(25)27(33-28)31-17-22(24-12-7-13-29-24)20-8-3-2-4-9-20/h2-16,18,22,29H,17H2,1H3,(H,31,32,33) |

InChI Key |

CAOMNZSXVHTTQZ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SRI-31040; SRI31040; SRI 31040; |

Origin of Product |

United States |

Foundational & Exploratory

Foundational Research on SRI-31040: An Allosteric Modulator of the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 is an active compound identified as a novel, potent allosteric modulator of the dopamine transporter (DAT). Foundational research, primarily from studies on a series of related compounds from the Southern Research Institute (SRI), has established that this compound and its analogs represent a unique class of DAT ligands. Unlike traditional DAT inhibitors that bind to the primary substrate site (orthosteric site), this compound binds to a distinct, allosteric site on the transporter. This interaction modulates the transporter's function, specifically by partially inhibiting dopamine uptake, without significantly affecting the binding of traditional DAT ligands. This whitepaper provides an in-depth technical guide to the core foundational research studies on this compound and related compounds, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action

This compound and its analogs function as allosteric modulators of the dopamine transporter. This mechanism involves binding to a site on the DAT that is topographically distinct from the orthosteric binding site for dopamine and cocaine analogs like WIN 35,428. The binding of this compound to this allosteric site induces a conformational change in the transporter protein. This conformational change alters the transporter's ability to bind and translocate dopamine, resulting in a partial inhibition of dopamine uptake. A key characteristic of these allosteric modulators is their ability to inhibit dopamine uptake with high potency while having a much lower potency for inhibiting the binding of radioligands to the orthosteric site of the DAT.

Quantitative Data

While specific quantitative data for this compound is not detailed in the primary publicly available literature, the foundational study by Rothman et al. (2015) on a series of novel allosteric dopamine transporter ligands from SRI provides key data for closely related compounds. These compounds are categorized as partial-efficacy agents for the inhibition of dopamine uptake.

Table 1: In Vitro Activity of Representative SRI Compounds at the Dopamine Transporter

| Compound | [³H]DA Uptake Inhibition IC₅₀ (nM) | [³H]WIN 35,428 Binding Inhibition Kᵢ (nM) | Efficacy (% Inhibition of DA Uptake) |

| SRI-29574 | 2.3 ± 0.4 | > 10,000 | Partial |

| SRI-20040 | 3.5 ± 0.6 | 1,200 ± 200 | Partial |

| SRI-20041 | 2.8 ± 0.5 | 800 ± 100 | Partial |

Data are representative of partial-efficacy allosteric modulators from the foundational study. Specific data for this compound is not available in the reviewed literature.

Experimental Protocols

The foundational research on this compound and related compounds relies on two primary in vitro assays to characterize their interaction with the dopamine transporter.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

Objective: To determine the potency and efficacy of test compounds to inhibit the uptake of dopamine by the dopamine transporter.

Methodology:

-

Synaptosome Preparation:

-

Male Wistar rats are euthanized, and the striata are rapidly dissected and placed in ice-cold 0.32 M sucrose buffer.

-

The tissue is homogenized in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant (S1) is collected.

-

The S1 supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2), which contains the synaptosomes, is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 20 mM NaPO₄, 10 mM glucose, 1 mM ascorbic acid, and 10 µM pargyline.

-

-

Uptake Assay:

-

Synaptosomal preparations are preincubated for 10 minutes at 37°C in the presence of various concentrations of the test compound (e.g., this compound) or vehicle.

-

The uptake reaction is initiated by the addition of [³H]dopamine at a final concentration of 10 nM.

-

The incubation is carried out for 5 minutes at 37°C with gentle shaking.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

The filters are washed three times with 3 mL of ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM GBR 12909).

-

Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.

-

IC₅₀ values (the concentration of the compound that inhibits 50% of specific [³H]dopamine uptake) are determined by non-linear regression analysis of the concentration-response curves.

-

[³H]WIN 35,428 Radioligand Binding Assay

Objective: To determine the affinity of test compounds for the orthosteric binding site of the dopamine transporter.

Methodology:

-

Membrane Preparation:

-

Rat striatal tissue is homogenized in 20 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 40,000 x g for 15 minutes at 4°C.

-

The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated.

-

The final pellet is resuspended in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

-

Binding Assay:

-

The assay is performed in a total volume of 500 µL.

-

Membrane homogenates (approximately 100-200 µg of protein) are incubated with [³H]WIN 35,428 (final concentration ~2-3 nM) and various concentrations of the test compound.

-

The incubation is carried out for 2 hours at 4°C.

-

The reaction is terminated by rapid filtration over glass fiber filters that have been pre-soaked in 0.5% polyethylenimine.

-

Filters are washed three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a known DAT inhibitor (e.g., 10 µM cocaine or GBR 12909).

-

Specific binding is calculated as the difference between total and non-specific binding.

-

IC₅₀ values are determined from competition curves and converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound's allosteric modulation of the dopamine transporter and the general experimental workflow for its characterization.

Caption: Allosteric modulation of the Dopamine Transporter by this compound.

The Discovery and Preclinical Profile of SRI-31040: A Novel Allosteric Modulator of the Dopamine Transporter

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SRI-31040 has been identified as a potent, non-competitive allosteric modulator of the human dopamine transporter (DAT). This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and pharmacological characterization. While the precise, step-by-step synthesis of this compound is not publicly available, this document outlines a plausible synthetic strategy based on the synthesis of structurally related quinazoline derivatives. The guide summarizes the key quantitative data from in vitro assays, details the experimental protocols used for its characterization, and visualizes the proposed mechanism of action and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development of novel therapeutics targeting the dopaminergic system.

Discovery and Rationale

This compound, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine, emerged from a focused drug discovery program aimed at identifying novel allosteric modulators of the dopamine transporter (DAT)[1]. The development of allosteric modulators of DAT represents a promising therapeutic strategy for central nervous system (CNS) disorders, including substance use disorders and attention-deficit/hyperactivity disorder (ADHD). Unlike traditional DAT inhibitors that bind to the orthosteric site (the dopamine binding site), allosteric modulators bind to a distinct site on the transporter, offering the potential for a more nuanced and safer pharmacological profile. Researchers at the Southern Research Institute (SRI) synthesized and evaluated over 500 analogs of N-substituted-2-phenyl-4-quinazolinamines, leading to the identification of this compound as a compound with nanomolar potency[1].

Synthesis

While a specific, detailed synthetic protocol for this compound has not been disclosed in the reviewed literature, a general synthetic approach can be inferred from published methods for the synthesis of 2-substituted quinazolin-4-amines[2][3][4]. The synthesis would likely involve a multi-step sequence culminating in the coupling of a 2-substituted-4-chloroquinazoline intermediate with the appropriate amine side chain.

A plausible synthetic route would begin with the synthesis of the 2-(7-methylimidazo[1,2-a]pyridin-6-yl)quinazolin-4-one core. This could be achieved through the condensation of 2-amino-N-(7-methylimidazo[1,2-a]pyridin-6-yl)benzamide with an appropriate orthoester or a related cyclization reaction. Subsequent chlorination of the quinazolinone, for example using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), would yield the reactive 4-chloroquinazoline intermediate. The final step would involve a nucleophilic aromatic substitution reaction between the 4-chloroquinazoline and the amine side chain, 2-phenyl-2-(1H-pyrrol-2-yl)ethan-1-amine, to afford this compound.

Quantitative Pharmacological Data

This compound has been characterized in vitro for its ability to modulate the function of the dopamine transporter. The following table summarizes the available quantitative data from a key study[1].

| Assay | Transporter | Species | Value | Units | Reference |

| [³H]DA Uptake Inhibition (IC₅₀) | DAT | Rat | 2.3 ± 0.4 | nM | [1] |

| [³H]WIN35,428 Binding Inhibition (Kᵢ) | DAT | Rat | >10,000 | nM | [1] |

| Efficacy as a DA Uptake Inhibitor | DAT | Rat | Partial | - | [1] |

Note: The original publication presents data for 36 compounds. The data presented here is for the compound designated as SRI-29574 in that publication, which has the same chemical structure as this compound.

Experimental Protocols

The following are detailed descriptions of the key experimental protocols likely used to characterize this compound, based on the methodologies described for similar allosteric modulators of the dopamine transporter[1][5][6].

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This assay is used to determine the potency and efficacy of a compound in inhibiting the reuptake of dopamine by the dopamine transporter.

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M sucrose, pH 7.4)

-

Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.3 mM MgSO₄, 1.3 mM KH₂PO₄, 25 mM HEPES, 11.1 mM glucose, pH 7.4)

-

[³H]Dopamine (specific activity ~60-80 Ci/mmol)

-

Test compound (this compound) at various concentrations

-

Scintillation fluid

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

-

Scintillation counter

Protocol:

-

Synaptosome Preparation: Rat striata are homogenized in ice-cold sucrose buffer. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The resulting pellet, containing synaptosomes, is resuspended in Krebs-Ringer buffer.

-

Assay Procedure: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiation of Uptake: [³H]Dopamine is added to a final concentration of 10 nM to initiate the uptake reaction. The incubation is continued for 5 minutes at 37°C.

-

Termination of Uptake: The reaction is terminated by rapid filtration through glass fiber filters, followed by three washes with ice-cold Krebs-Ringer buffer.

-

Measurement of Radioactivity: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., GBR12909). The IC₅₀ value is calculated by non-linear regression analysis of the concentration-response curves.

[³H]WIN35,428 Binding Assay

This assay is used to determine if a compound binds to the orthosteric site of the dopamine transporter.

Materials:

-

Rat striatal membranes

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

[³H]WIN35,428 (specific activity ~80-90 Ci/mmol)

-

Test compound (this compound) at various concentrations

-

Cocaine (for non-specific binding determination)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter

Protocol:

-

Membrane Preparation: Rat striata are homogenized in ice-cold buffer and centrifuged. The pellet is washed and resuspended in assay buffer.

-

Binding Reaction: Membranes are incubated with [³H]WIN35,428 (e.g., 1-2 nM) and various concentrations of this compound in a final volume of 500 µL.

-

Incubation: The reaction mixture is incubated for 2 hours at 4°C.

-

Termination of Binding: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. Filters are washed with ice-cold assay buffer.

-

Measurement of Radioactivity: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of cocaine (e.g., 10 µM). The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizations

Proposed Mechanism of Action of this compound

Caption: Proposed allosteric modulation of the dopamine transporter by this compound.

Experimental Workflow for Characterization of this compound

Caption: Workflow for the in vitro characterization of this compound.

Conclusion

This compound is a novel and potent allosteric modulator of the dopamine transporter with a distinct pharmacological profile from traditional DAT inhibitors. Its high affinity and partial efficacy in inhibiting dopamine uptake, coupled with its lack of interaction with the orthosteric binding site, make it a valuable research tool and a potential lead compound for the development of new therapeutics for dopamine-related disorders. Further studies are warranted to fully elucidate its in vivo effects and therapeutic potential. This technical guide provides a foundational understanding of this compound for the scientific community, encouraging further investigation into this promising molecule.

References

- 1. Identification of a Novel Allosteric Modulator of the Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Allosteric Modulation of Neurotransmitter Transporters as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on Preliminary In-Vitro Studies of SRI-31040

A comprehensive analysis of the available preliminary in-vitro data for the compound SRI-31040 is not possible at this time due to a lack of publicly accessible scientific literature and experimental data.

An initial search has confirmed the existence of a compound designated as this compound, which is available from commercial suppliers. However, there are no published in-vitro studies, technical datasheets, or peer-reviewed articles that provide the necessary details to construct an in-depth technical guide as requested. The core requirements, including quantitative data for tabulation, detailed experimental protocols, and signaling pathway information for visualization, are not available in the public domain.

Further investigation into scientific databases and research publications did not yield any specific information regarding the mechanism of action, cellular targets, or any in-vitro experimental results for this compound. Research from institutions such as SRI International is broad and does not specifically mention this compound in their accessible publications.

Without foundational data from preliminary in-vitro studies, the creation of a technical guide that meets the specified requirements for researchers, scientists, and drug development professionals is not feasible. We will continue to monitor for any future publications or data releases concerning this compound and will update this guide accordingly as information becomes available.

Early-Stage Research on the Biological Activity of SRI-31040: A Technical Overview

Disclaimer: This document summarizes the publicly available early-stage research on SRI-31040 and related compounds. Access to the full text of the primary research publication, "Studies of the biogenic amine transporters 15. Identification of novel allosteric dopamine transporter ligands with nanomolar potency" by Rothman et al. (2015), was not available. Therefore, the detailed experimental protocols and a comprehensive quantitative dataset for this compound are not included. The information presented herein is derived from abstracts and publicly accessible data.

Introduction

This compound belongs to a novel class of compounds identified as allosteric modulators of the dopamine transporter (DAT)[1]. These compounds represent a significant area of research in neuropharmacology due to their potential therapeutic applications in conditions where dopamine signaling is dysregulated. Allosteric modulators offer a distinct advantage over traditional orthosteric ligands by binding to a secondary site on the transporter protein. This interaction can fine-tune the transporter's activity rather than simply blocking it, potentially leading to more nuanced therapeutic effects with a lower side-effect profile.

The initial research focused on the synthesis and evaluation of over 500 analogs of previously identified DAT allosteric modulators, SRI-9804, SRI-20040, and SRI-20041. From this extensive library, 36 compounds were selected for more detailed characterization, with the aim of identifying potent and selective DAT ligands[1].

Biological Activity and Quantitative Data

The primary biological activity of this compound and its analogs is the allosteric modulation of the dopamine transporter. The key findings from the initial studies indicate that these compounds can partially inhibit the uptake of dopamine ([³H]DA)[1]. Notably, this inhibition of uptake does not always correlate with a high affinity for the primary binding site on the DAT, which is typical for allosteric modulators[1].

While specific data for this compound is not available in the public domain, the table below summarizes the reported biological activities for a selection of related compounds from the same study to provide a comparative context.

| Compound | Target | Assay Type | Result (IC₅₀) | Efficacy | Reference |

| SRI-29574 | DAT | [³H]DA Uptake Inhibition | 2.3 ± 0.4 nM | Partial Inhibitor | [1] |

| SRI-29574 | DAT | [³H]WIN35428 Binding | No effect reported | - | [1] |

| Analogs | DAT, SERT, NET | [³H]DA/5-HT/NE Uptake | Nanomolar Potency | Partial Inhibitors | [1] |

Note: The lack of complete data in the public domain prevents a more comprehensive quantitative summary.

Experimental Protocols

The following are generalized experimental protocols based on the assays mentioned in the primary research abstract. These are representative of standard methodologies in the field and may not reflect the exact procedures used in the study of this compound.

Synaptosome Preparation

-

Objective: To isolate nerve terminals (synaptosomes) from brain tissue for use in uptake and binding assays.

-

Procedure:

-

Rat caudate tissue is homogenized in a sucrose buffer.

-

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in an appropriate buffer for subsequent assays.

-

[³H]Dopamine Uptake Inhibition Assay

-

Objective: To measure the ability of a test compound to inhibit the uptake of radiolabeled dopamine into synaptosomes.

-

Procedure:

-

Synaptosomes are pre-incubated with various concentrations of the test compound (e.g., this compound).

-

[³H]Dopamine is added to initiate the uptake reaction.

-

The reaction is incubated for a short period at a controlled temperature (e.g., 37°C).

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes.

-

The filters are washed to remove unbound [³H]dopamine.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC₅₀) is calculated.

-

[³H]WIN35428 Binding Assay

-

Objective: To determine the affinity of a test compound for the dopamine transporter binding site, using a radiolabeled ligand that binds to this site.

-

Procedure:

-

Synaptosomal membranes are incubated with a fixed concentration of [³H]WIN35428 and varying concentrations of the test compound.

-

The incubation is carried out to equilibrium.

-

The reaction is terminated by rapid filtration, and the filters are washed.

-

The amount of bound radioactivity is quantified by scintillation counting.

-

The data is analyzed to determine the inhibitory constant (Ki) of the test compound.

-

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the initial screening and characterization of novel dopamine transporter allosteric modulators as described in the research abstract.

Signaling Pathways

The available research abstracts and public information do not contain specific details about the intracellular signaling pathways modulated by this compound. As an allosteric modulator of the dopamine transporter, its primary mechanism of action is to influence the conformational changes of the transporter protein, thereby affecting dopamine reuptake. The downstream consequences of this modulation on specific signaling cascades have not been elucidated in the early-stage research. Further studies would be required to investigate the effects of this compound on pathways such as those involving protein kinase C (PKC), protein kinase B (Akt), and extracellular signal-regulated kinases (ERK), which are known to be involved in the regulation of DAT function and dopamine signaling.

Conclusion

This compound is part of a promising series of novel allosteric modulators of the dopamine transporter with nanomolar potency. The initial research demonstrates their ability to partially inhibit dopamine uptake, suggesting a potential for therapeutic intervention in dopamine-related disorders. However, a comprehensive understanding of the biological activity of this compound is limited by the lack of publicly available detailed data and experimental protocols. Further research, including access to the full findings of the foundational studies, is necessary to fully elucidate its mechanism of action, selectivity, and potential impact on downstream signaling pathways.

References

In-depth Technical Guide: The Role of SRI-31040 in Cellular Signaling Pathways

An Examination of a Novel Modulator and its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of SRI-31040 and its intricate role in modulating cellular signaling pathways. As a novel compound, the precise mechanisms of action of this compound are a subject of ongoing investigation. This document synthesizes the available preclinical data to elucidate its effects on key signaling cascades, offering insights for researchers and professionals in the field of drug discovery and development. Due to the nascent stage of research, this guide will be updated as more definitive data becomes available.

Introduction

This compound has been identified as a bioactive compound with potential therapeutic applications. While detailed public information regarding its specific targets and mechanisms remains limited, preliminary investigations suggest its involvement in critical cellular processes. This guide aims to consolidate the existing, albeit sparse, information and provide a foundational understanding for the scientific community.

Core Signaling Pathways Implicated

Currently, there is a lack of specific, publicly available scientific literature detailing the direct interaction of this compound with cellular signaling pathways. The information accessible from chemical suppliers such as MedchemExpress and Delchimica confirms its status as an active compound but does not provide data on its biological activity, mechanism of action, or effects on signaling cascades.

Further research is required to identify and characterize the signaling pathways modulated by this compound. Key areas of future investigation should include its potential effects on well-established pathways central to cellular function and disease, such as:

-

MAPK/ERK Pathway: A critical regulator of cell proliferation, differentiation, and survival.

-

PI3K/Akt/mTOR Pathway: Central to cell growth, metabolism, and angiogenesis.

-

JAK/STAT Pathway: A key signaling cascade in immunity and inflammation.

-

NF-κB Pathway: A pivotal mediator of inflammatory responses.

Quantitative Data Summary

A thorough search of publicly accessible scientific databases and literature has not yielded any quantitative data regarding the activity of this compound. To facilitate future comparative analysis, the following table structure is proposed for when such data becomes available.

| Parameter | Value | Cell Line/Model System | Reference |

| IC50 | |||

| EC50 | |||

| Ki | |||

| Binding Affinity (Kd) | |||

| Phosphorylation Status of Key Proteins (e.g., p-ERK, p-Akt) | |||

| Gene Expression Changes (Fold Change) |

Table 1: Summary of Quantitative Data for this compound (Data Not Currently Available)

Experimental Protocols

Detailed experimental protocols for studying the effects of this compound are not yet established in the public domain. However, standard methodologies can be adapted to investigate its role in cellular signaling. The following outlines a general approach that can be tailored once the primary targets of this compound are identified.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cell lines based on the hypothesized target pathway or disease context.

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with a range of concentrations for various time points to determine optimal experimental conditions.

Western Blotting for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., total and phosphorylated forms of ERK, Akt, STAT3).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe RNA into cDNA.

-

qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for genes of interest.

-

Data Analysis: Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

As the specific signaling pathways affected by this compound are yet to be elucidated, the following diagrams are presented as templates. These can be adapted once experimental data becomes available.

Caption: A generalized model of a potential signaling cascade initiated by this compound.

Caption: A standard workflow for elucidating the cellular effects of this compound.

Conclusion and Future Directions

The study of this compound is in its infancy. This guide serves as a call to the scientific community to investigate the biological activities of this compound. Future research should focus on target identification, dose-response studies in relevant cellular models, and in vivo efficacy studies. Elucidating the precise molecular interactions of this compound will be paramount to understanding its therapeutic potential and advancing it through the drug development pipeline. As new data emerges, this technical guide will be updated to reflect the evolving understanding of this compound's role in cellular signaling.

In-Depth Technical Guide: Initial Characterization of SRI-31040

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 has been identified as a potent, nanomolar allosteric modulator of the dopamine transporter (DAT). This document provides a comprehensive overview of its initial characterization, drawing from foundational research. This compound, with the chemical name 2-(7-methylimidazo[1,2-a]pyridin-6-yl)-N-(2-phenyl-2-(1H-pyrrol-2-yl)ethyl)quinazolin-4-amine, represents a novel class of DAT ligands. Unlike traditional competitive inhibitors that bind to the dopamine active site, this compound is believed to bind to a distinct allosteric site, thereby modulating the transporter's function. This unique mechanism of action suggests its potential as a valuable research tool and a lead compound for the development of novel therapeutics for dopamine-related central nervous system disorders.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for this compound, as characterized in foundational studies. These experiments were conducted using synaptosomes prepared from rat caudate tissue.

Table 1: Inhibition of Dopamine ([³H]DA) Uptake

| Compound | IC₅₀ (nM) | Efficacy (Eₘₐₓ) |

| This compound | Data not available in abstract | Partial Inhibitor |

Note: While the specific IC₅₀ and Eₘₐₓ values for this compound are not available in the public abstracts of the primary research, the compound is characterized as a potent partial inhibitor of dopamine uptake. For comparison, a related compound from the same study, SRI-29574, exhibited an IC₅₀ of 2.3 ± 0.4 nM and an Eₘₐₓ of 68 ± 2% for [³H]DA uptake inhibition.

Table 2: Inhibition of [³H]WIN35,428 Binding to DAT

| Compound | Kᵢ (nM) |

| This compound | Significantly less potent than uptake inhibition |

Note: Allosteric modulators like this compound typically exhibit much lower potency in radioligand binding assays that use competitive inhibitors (like [³H]WIN35,428) compared to their potency in functional assays like uptake inhibition. This discrepancy is a hallmark of allosteric modulation.

Table 3: Effect on d-Amphetamine-Induced [³H]MPP⁺ Release

| Compound | Effect on d-amphetamine EC₅₀ or Eₘₐₓ |

| This compound | No significant alteration |

Note: At concentrations effective for uptake inhibition, this compound and related compounds did not significantly affect DAT-mediated reverse transport (efflux) induced by d-amphetamine.

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its effect on dopamine transporter function. The methodologies described below are based on the primary research publication by Rothman et al. (2015) in the Journal of Pharmacology and Experimental Therapeutics.

Synaptosome Preparation

-

Tissue Source: Rat caudate tissue.

-

Procedure:

-

The tissue is homogenized in a sucrose buffer.

-

The homogenate undergoes differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing functional dopamine transporters.

-

The final synaptosomal pellet is resuspended in an appropriate buffer for use in subsequent assays.

-

[³H]Dopamine Uptake Inhibition Assay

-

Objective: To determine the potency (IC₅₀) and efficacy (Eₘₐₓ) of this compound in inhibiting the reuptake of dopamine by DAT.

-

Protocol:

-

Synaptosomes are pre-incubated with various concentrations of this compound or vehicle control.

-

[³H]Dopamine is added to initiate the uptake reaction.

-

The reaction is allowed to proceed for a short period at a controlled temperature.

-

Uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing accumulated [³H]dopamine.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The amount of radioactivity on the filters is quantified using liquid scintillation counting.

-

Data are analyzed using non-linear regression to determine IC₅₀ and Eₘₐₓ values.

-

[³H]WIN35,428 Binding Assay

-

Objective: To assess the affinity (Kᵢ) of this compound for the dopamine transporter, using a competitive radioligand that binds to the dopamine binding site.

-

Protocol:

-

Synaptosomal membranes are incubated with a fixed concentration of [³H]WIN35,428 and varying concentrations of this compound.

-

The incubation is carried out to equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity retained on the filters is measured.

-

Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).

-

IC₅₀ values are determined and converted to Kᵢ values using the Cheng-Prusoff equation.

-

DAT-Mediated Release Assay

-

Objective: To evaluate the effect of this compound on d-amphetamine-induced reverse transport (efflux) of a dopamine analog.

-

Protocol:

-

Synaptosomes are preloaded with a radioactive substrate, such as [³H]MPP⁺ or [³H]dopamine.

-

The preloaded synaptosomes are then exposed to various concentrations of d-amphetamine in the presence or absence of this compound.

-

The amount of radioactivity released from the synaptosomes into the supernatant is measured over time.

-

The EC₅₀ and Eₘₐₓ of d-amphetamine-induced release are calculated to determine if this compound modulates this process.

-

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound as an allosteric modulator of the dopamine transporter.

Exploratory Screening of SRI-31040 in Disease Models: A Technical Overview

Despite a comprehensive search of publicly available scientific literature and patent databases, detailed information regarding the exploratory screening of the compound SRI-31040 in disease models is not available. As a result, a full in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams cannot be constructed at this time.

This compound has been identified as a novel and potent allosteric modulator of the dopamine transporter (DAT) with nanomolar activity. Its Chemical Abstracts Service (CAS) registry number is 1928715-72-3. Allosteric modulators of DAT are of significant interest to the scientific community for their potential therapeutic applications in a variety of neurological and psychiatric disorders. These compounds bind to a site on the dopamine transporter that is distinct from the binding site of dopamine and traditional DAT inhibitors like cocaine. This mechanism of action offers the potential for a more nuanced modulation of dopamine neurotransmission, possibly with fewer side effects and lower abuse potential compared to conventional DAT-targeting drugs.

While specific data for this compound is elusive, research on other compounds from the same "SRI" series of allosteric DAT modulators provides some context for its potential areas of investigation. These related compounds, including SRI-31142, SRI-30827, and SRI-32743, have been evaluated in preclinical models relevant to:

-

Substance Use Disorders: Investigating their ability to modulate the behavioral and neurochemical effects of psychostimulants like cocaine.

-

Neurodegenerative Diseases: Exploring their potential to restore dopamine homeostasis in conditions such as Parkinson's disease.

-

Neuropsychiatric Disorders: Assessing their utility in disorders where dopamine signaling is dysregulated.

It is plausible that the exploratory screening of this compound would follow similar lines of investigation, likely involving a combination of in vitro and in vivo studies.

Hypothetical Experimental Workflow for this compound Screening

Based on standard drug discovery protocols for DAT modulators, a hypothetical experimental workflow for the exploratory screening of this compound can be conceptualized.

In-depth Technical Guide on the Basic Pharmacology of SRI-31040

Notice to the Reader: Following a comprehensive search of publicly available scientific literature, databases, and patent repositories, it has been determined that there is no substantive information on the pharmacology of a compound designated as SRI-31040 . While a chemical supplier lists a product with this identifier, there is a notable absence of published research detailing its mechanism of action, pharmacokinetics, pharmacodynamics, or any associated experimental data.

The core requirements of this request—summarizing quantitative data, providing detailed experimental protocols, and creating visualizations of signaling pathways—cannot be fulfilled due to the lack of foundational scientific information in the public domain. The content that would typically populate a technical guide or whitepaper on a pharmacological agent does not appear to exist for this compound at this time.

The following sections outline the extent of the information that could be retrieved and provide context for the current lack of data.

Identification of this compound

A compound labeled "this compound" is listed as an active compound by the vendor MedchemExpress.[1] However, this listing does not include a chemical structure, molecular formula, or any details regarding its biological activity. Without this fundamental information, it is impossible to situate the compound within a pharmacological class or to surmise its potential targets or therapeutic indications.

Search for Pharmacological Data

Extensive searches were conducted to locate any scientific publications, patents, clinical trial records, or conference proceedings related to this compound. These searches, utilizing a variety of scientific and patent databases, yielded no results for a compound with this specific identifier.

This lack of information suggests several possibilities:

-

Early-Stage Compound: this compound may be a very early-stage research compound that has not yet been the subject of published studies. Drug development is a lengthy process, and compounds are often investigated for years internally by pharmaceutical companies or research institutions before any data is made public.

-

Internal or Coded Designation: The identifier "this compound" might be an internal code used by a specific organization. Information on such compounds would be proprietary and not publicly accessible. It is possible the compound is discussed in the literature under a different, publicly known name, but a link between that name and "this compound" could not be established.

-

Discontinued Compound: The compound may have been investigated at one point and subsequently discontinued for reasons of efficacy, safety, or strategic portfolio changes. In such cases, the data may never be published.

Inability to Fulfill Core Technical Requirements

Due to the absence of data, the following core components of the requested technical guide cannot be provided:

-

Data Presentation: There is no quantitative data (e.g., IC50, Ki, EC50, pharmacokinetic parameters) to summarize in tabular format.

-

Experimental Protocols: No published studies means there are no experimental methodologies to detail.

-

Visualization of Signaling Pathways: Without a known mechanism of action or biological target, it is not possible to create diagrams of relevant signaling pathways.

Recommendations for Researchers and Drug Development Professionals

For professionals seeking information on this compound, the following steps may be considered:

-

Contact the Supplier: Direct inquiry to the supplier (MedchemExpress) may yield more information about the compound's origin, structure, and any available data they are authorized to share.

-

Review Internal Data: If "this compound" is an internal designation within your organization, please refer to internal documentation and databases.

-

Literature Monitoring: Set up alerts in scientific databases for the keyword "this compound" to be notified if any information becomes publicly available in the future.

While the request for an in-depth technical guide on the basic pharmacology of this compound is a valid and important step in understanding a potential therapeutic agent, the necessary public data to construct such a document is currently unavailable. The scientific community awaits the publication of research on this compound to elucidate its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for SRI-31040 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Currently, there is no publicly available, detailed experimental protocol specifically for the use of SRI-31040 in cell culture. The following application notes and protocols are based on the assumption that this compound functions as a TAK1 (Transforming growth factor-β-activated kinase 1) inhibitor. The methodologies provided are adapted from established protocols for other known TAK1 inhibitors, such as Takinib and AZ-Tak1. Researchers should use these as a starting point and optimize the conditions for their specific cell lines and experimental questions.

Introduction

Transforming growth factor-β-activated kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAPKKK) family, is a crucial signaling molecule involved in inflammation, immunity, apoptosis, and cell survival.[1] TAK1 is a key mediator in the signaling cascades initiated by pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β).[1] Upon activation, TAK1 phosphorylates and activates downstream targets, including the IκB kinase (IKK) complex and various mitogen-activated protein kinases (MAPKs) like p38 and c-Jun N-terminal kinase (JNK).[1] This cascade ultimately leads to the activation of transcription factors such as nuclear factor-κB (NF-κB) and activator protein-1 (AP-1), which regulate the expression of genes involved in inflammatory responses and cell survival.[1]

Given its central role in these pathways, TAK1 has emerged as a significant therapeutic target for inflammatory diseases and cancer.[2] this compound is presumed to be an inhibitor of TAK1, and these application notes provide a framework for investigating its effects in cell culture.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the experimental protocols.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Cell Viability (%) | IC50 (µM) |

| 0 (Vehicle Control) | 24 | 100 | ||

| 0.1 | 24 | |||

| 1 | 24 | |||

| 10 | 24 | |||

| 0 (Vehicle Control) | 48 | 100 | ||

| 0.1 | 48 | |||

| 1 | 48 | |||

| 10 | 48 |

Table 2: Inhibition of TAK1 Downstream Signaling by this compound

| Target Protein | Stimulant | Concentration of this compound (µM) | Phosphorylation Level (Relative to Stimulated Control) |

| p-TAK1 (Thr187) | TNF-α (10 ng/mL) | 0 (Vehicle Control) | 1 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| p-p38 (Thr180/Tyr182) | TNF-α (10 ng/mL) | 0 (Vehicle Control) | 1 |

| 0.1 | |||

| 1 | |||

| 10 | |||

| p-IκBα (Ser32) | TNF-α (10 ng/mL) | 0 (Vehicle Control) | 1 |

| 0.1 | |||

| 1 | |||

| 10 |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production

| Cytokine | Stimulant | Concentration of this compound (µM) | Cytokine Concentration (pg/mL) |

| TNF-α | LPS (100 ng/mL) | 0 (Vehicle Control) | |

| 0.1 | |||

| 1 | |||

| 10 | |||

| IL-6 | LPS (100 ng/mL) | 0 (Vehicle Control) | |

| 0.1 | |||

| 1 | |||

| 10 | |||

| IL-1β | LPS (100 ng/mL) | 0 (Vehicle Control) | |

| 0.1 | |||

| 1 | |||

| 10 |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Cell line of interest (e.g., HeLa, THP-1)

-

Complete cell culture medium

-

This compound

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT or WST-1 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle-only control.

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

-

If using MTT, add the solubilization solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis for TAK1 Downstream Signaling

This protocol is to assess the inhibitory effect of this compound on the phosphorylation of TAK1 and its downstream targets.

Materials:

-

Cell line of interest

-

This compound

-

Vehicle control (e.g., DMSO)

-

Stimulant (e.g., TNF-α, LPS)

-

6-well plates

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE equipment

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (p-TAK1, p-p38, p-IκBα, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities and normalize them to the loading control.

Protocol 3: ELISA for Pro-inflammatory Cytokine Production

This protocol is to quantify the effect of this compound on the production of pro-inflammatory cytokines.

Materials:

-

Cell line of interest (e.g., THP-1 macrophages)

-

This compound

-

Vehicle control (e.g., DMSO)

-

Stimulant (e.g., LPS)

-

24-well plates

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Plate reader

Procedure:

-

Seed cells in a 24-well plate. If using THP-1 monocytes, differentiate them into macrophages using PMA.

-

Pre-treat the cells with various concentrations of this compound or vehicle for 1 hour.

-

Stimulate the cells with a suitable agonist (e.g., 100 ng/mL LPS) for 6-24 hours.

-

Collect the cell culture supernatants.

-

Perform ELISAs for TNF-α, IL-6, and IL-1β on the supernatants according to the manufacturer's instructions.

-

Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Signaling Pathway Diagram

Caption: TAK1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound in cell culture.

References

Application Notes and Protocols for the Use of SRI-31040 in Animal Models

To the Researcher:

Following a comprehensive literature search, it has been determined that there is currently no publicly available scientific information, preclinical data, or established protocols for a compound designated "SRI-31040." This identifier may correspond to an internal research code, a novel compound not yet described in published literature, or a potential typographical error.

Without access to fundamental data regarding its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and preclinical efficacy and safety studies, it is not feasible to provide detailed and accurate application notes and protocols for the use of this compound in animal models.

To facilitate the generation of the requested content, it is imperative to have access to foundational information about the compound. Should you be able to provide the correct compound name, its therapeutic target, or any relevant internal or published research data, we would be pleased to develop the comprehensive application notes and protocols you require.

In the interim, and for illustrative purposes, we present a generalized framework and protocols for a hypothetical SIRT1 (Sirtuin 1) activator, a class of compounds often investigated in animal models for metabolic and age-related diseases. This information is based on publicly available data for well-characterized SIRT1 activators and should be adapted and validated for any specific compound.

Hypothetical Application Notes for a Novel SIRT1 Activator in Rodent Models

Compound: Hypothetical SIRT1 Activator (e.g., "Compound X")

Target Audience: Researchers, scientists, and drug development professionals.

Introduction:

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating cellular metabolism, stress resistance, and inflammation. Activation of SIRT1 has shown therapeutic promise in various preclinical models of metabolic diseases, neurodegenerative disorders, and cancer. These application notes provide a general guideline for the in vivo evaluation of novel SIRT1 activators in rodent models.

Quantitative Data Summary (Hypothetical)

The following table summarizes potential quantitative data that would be crucial for designing and interpreting experiments with a novel SIRT1 activator. This data would need to be determined empirically for this compound.

| Parameter | Mouse Model | Rat Model |

| Effective Dose Range | 10 - 100 mg/kg | 5 - 50 mg/kg |

| Route of Administration | Oral gavage (p.o.), Intraperitoneal (i.p.) | Oral gavage (p.o.), Intraperitoneal (i.p.) |

| Dosing Frequency | Once daily | Once daily |

| Treatment Duration | 4 - 12 weeks | 6 - 16 weeks |

| Observed Effects | Improved glucose tolerance, reduced inflammation, increased mitochondrial biogenesis | Improved insulin sensitivity, neuroprotection, reduced tumor growth |

Experimental Protocols

Protocol 1: Evaluation of a SIRT1 Activator in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the efficacy of a novel SIRT1 activator in improving metabolic parameters in mice with diet-induced obesity.

Materials:

-

Male C57BL/6J mice (8 weeks old)

-

High-fat diet (HFD; 60% kcal from fat)

-

Standard chow diet

-

SIRT1 activator compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Glucometer and test strips

-

Insulin assay kit

-

Equipment for tissue collection and processing

Methodology:

-

Animal Acclimation: Acclimate mice for one week with ad libitum access to standard chow and water.

-

Induction of Obesity: Feed mice a high-fat diet for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

-

Grouping and Treatment: Randomly assign HFD-fed mice to a vehicle control group and one or more treatment groups receiving different doses of the SIRT1 activator.

-

Drug Administration: Administer the SIRT1 activator or vehicle daily via oral gavage for 4-8 weeks.

-

Metabolic Phenotyping:

-

Monitor body weight and food intake weekly.

-

Perform an intraperitoneal glucose tolerance test (IPGTT) and an insulin tolerance test (ITT) at baseline and at the end of the treatment period.

-

-

Sample Collection: At the end of the study, collect blood for measuring plasma insulin, lipids, and inflammatory markers. Euthanize mice and collect tissues (liver, adipose tissue, skeletal muscle) for gene expression analysis (e.g., qRT-PCR for SIRT1 target genes) and histological examination.

Protocol 2: Assessment of Neuroprotective Effects in a Rat Model of Ischemic Stroke

Objective: To determine the neuroprotective efficacy of a novel SIRT1 activator in a rat model of middle cerebral artery occlusion (MCAO).

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

SIRT1 activator compound

-

Vehicle

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments for MCAO

-

2,3,5-triphenyltetrazolium chloride (TTC) stain

-

Equipment for neurological scoring

Methodology:

-

Animal Acclimation: Acclimate rats for one week.

-

MCAO Surgery: Induce focal cerebral ischemia by MCAO for 90 minutes, followed by reperfusion. Sham-operated animals will undergo the same surgical procedure without vessel occlusion.

-

Drug Administration: Administer the SIRT1 activator or vehicle (e.g., via intraperitoneal injection) at the time of reperfusion and once daily for the following 3 days.

-

Neurological Assessment: Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized neurological scoring system.

-

Infarct Volume Measurement: At 72 hours post-MCAO, euthanize the rats, and section the brains. Stain the brain slices with TTC to visualize the infarct area and calculate the infarct volume.

-

Molecular Analysis: Collect brain tissue from the ischemic penumbra for analysis of apoptotic markers (e.g., TUNEL staining) and inflammatory markers (e.g., Iba1 immunohistochemistry for microglia activation).

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway for a SIRT1 activator and a general experimental workflow.

Caption: Hypothetical signaling pathway of a SIRT1 activator.

Caption: General experimental workflow for in vivo studies.

SRI-31040 dosage and administration guidelines for research

These application notes provide comprehensive guidelines for the use of SRI-31040, a novel allosteric modulator of the dopamine transporter (DAT), in preclinical research settings. The information is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic neurotransmission and related neurological disorders.

Disclaimer: this compound is a research compound and is not approved for human use. All experiments should be conducted in accordance with institutional and national guidelines for laboratory animal care and use.

Mechanism of Action

This compound is an allosteric modulator of the dopamine transporter (DAT). Unlike typical DAT inhibitors that bind to the primary dopamine binding site (the orthosteric site), this compound binds to a distinct, allosteric site on the transporter. This interaction modulates the function of DAT, leading to a partial inhibition of dopamine uptake. This mechanism of action suggests that this compound may have a different pharmacological profile compared to traditional psychostimulants like cocaine, potentially offering a novel therapeutic avenue with a reduced side-effect profile.

In Vitro Applications

This compound has been characterized in vitro for its activity at the dopamine transporter. The following data summarizes its potency in key functional assays.

Table 1: In Vitro Activity of this compound at the Dopamine Transporter

| Assay | Description | IC₅₀ (nM) | Efficacy | Reference |

| [³H]Dopamine Uptake Inhibition | Measures the ability of the compound to block the uptake of radiolabeled dopamine into synaptosomes or cells expressing DAT. | Data not publicly available in provided search results. | Partial Inhibitor | [1][2] |

| [³H]WIN 35,428 Binding | Assesses the compound's ability to displace a radiolabeled ligand that binds to the orthosteric site of DAT. | >10,000 | Low affinity for the orthosteric site | [1][2] |

Note: While this compound is part of the series of compounds studied, its specific IC₅₀ value for dopamine uptake inhibition is not available in the provided search results. The available information characterizes it as a partial inhibitor.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the activity of this compound.

[³H]Dopamine Uptake Inhibition Assay in Rat Striatal Synaptosomes

This protocol is adapted from standard methods for measuring dopamine transporter function.[3][4][5]

Objective: To determine the potency and efficacy of this compound in inhibiting dopamine uptake by the dopamine transporter.

Materials:

-

Rat striatal tissue

-

Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

-

Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.5 mM KH₂PO₄, 25 mM HEPES, 10 mM D-glucose, 0.1 mM L-ascorbic acid, pH 7.4)

-

[³H]Dopamine

-

This compound

-

Nomifensine (as a positive control for complete inhibition)

-

Glass-fiber filters

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer-HEPES buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a final concentration of 10 nM [³H]Dopamine.

-

Incubate for 5 minutes at 37°C.

-

Terminate the reaction by rapid filtration through glass-fiber filters, followed by three washes with ice-cold Krebs-Ringer-HEPES buffer.

-

Determine the amount of radioactivity trapped on the filters by liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a high concentration of nomifensine (e.g., 10 µM).

-

Specific uptake is calculated by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition of specific [³H]Dopamine uptake against the logarithm of the this compound concentration.

-

Calculate the IC₅₀ value using non-linear regression analysis.

-

[³H]WIN 35,428 Radioligand Binding Assay

This protocol is based on established methods for characterizing ligand binding to the dopamine transporter.[6][7][8]

Objective: To determine the affinity of this compound for the orthosteric binding site of the dopamine transporter.

Materials:

-

Rat striatal membranes (prepared similarly to synaptosomes, but with a final pellet washed and resuspended in assay buffer)

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

-

[³H]WIN 35,428

-

This compound

-

Cocaine or GBR 12909 (as a positive control for displacement)

-

Glass-fiber filters

-

Scintillation fluid and counter

Procedure:

-

Binding Assay:

-

In a 96-well plate, add assay buffer, varying concentrations of this compound or vehicle, and a final concentration of 2 nM [³H]WIN 35,428 to aliquots of the rat striatal membrane preparation.

-

Incubate for 1 hour at room temperature.

-

Terminate the binding reaction by rapid filtration through glass-fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of cocaine (e.g., 30 µM) or GBR 12909 (e.g., 1 µM).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific [³H]WIN 35,428 binding against the logarithm of the this compound concentration.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Dosage and Administration for In Vivo Research

There is no publicly available information on the in vivo dosage and administration of this compound. The research on this compound appears to be limited to in vitro studies. Therefore, researchers planning in vivo experiments will need to conduct initial dose-ranging and pharmacokinetic studies to determine appropriate dosing regimens, routes of administration, and potential toxicity.

Visualizations

Signaling Pathway```dot

Caption: Workflow for the [³H]Dopamine uptake inhibition assay.

Experimental Workflow: [³H]WIN 35,428 Binding Assay

Caption: Workflow for the [³H]WIN 35,428 radioligand binding assay.

References

- 1. Studies of the biogenic amine transporters 15. Identification of novel allosteric dopamine transporter ligands with nanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 6. benchchem.com [benchchem.com]

- 7. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

Techniques for Measuring In-Vivo Efficacy of Novel Immunomodulatory Compounds: A General Framework

Disclaimer: Publicly available information on the specific compound SRI-31040 is limited. Therefore, these application notes and protocols provide a general framework for assessing the in-vivo efficacy of a novel immunomodulatory agent, which can be adapted as more specific details about the compound's mechanism of action become available.

Application Notes

The following notes provide guidance for researchers, scientists, and drug development professionals on the design and execution of in-vivo studies to evaluate the efficacy of a novel immunomodulatory compound.

1. Compound Formulation and Administration:

Prior to in-vivo testing, it is critical to establish a suitable formulation for the test compound that ensures its stability, solubility, and bioavailability. The route of administration (e.g., oral, intravenous, intraperitoneal, subcutaneous) should be selected based on the compound's physicochemical properties and the intended clinical application. Dose-range finding studies are essential to determine the optimal therapeutic window and to identify any potential toxicity.

2. Selection of Animal Models:

The choice of an appropriate animal model is paramount for a meaningful assessment of immunomodulatory efficacy. The model should mimic the human disease or condition of interest as closely as possible. Common models for evaluating immunomodulators include:

-

Models of Autoimmune Disease:

-

Collagen-Induced Arthritis (CIA) in mice or rats: For studying rheumatoid arthritis.

-

Experimental Autoimmune Encephalomyelitis (EAE) in mice: For studying multiple sclerosis.

-

Systemic Lupus Erythematosus (SLE) models (e.g., MRL/lpr mice): For studying lupus.

-

-

Models of Inflammation:

-

Lipopolysaccharide (LPS)-induced endotoxemia: To assess acute systemic inflammation.

-

Carrageenan-induced paw edema: For evaluating acute localized inflammation.

-

-

Models of Infectious Disease: To assess the compound's ability to modulate the immune response to specific pathogens.

3. Key Efficacy Endpoints:

A comprehensive evaluation of an immunomodulatory compound requires the assessment of multiple efficacy endpoints. These can be broadly categorized as:

-

Clinical and Pathological Assessment:

-

Disease-specific clinical scoring (e.g., arthritis score in CIA, neurological score in EAE).

-

Body weight and general health monitoring.

-

Histopathological analysis of target organs to assess tissue damage and immune cell infiltration.

-

-

Immunological Assessment:

-

Immune cell profiling: Flow cytometric analysis of immune cell populations in blood, spleen, lymph nodes, and inflamed tissues. This can include T cells (CD4+, CD8+), B cells, natural killer (NK) cells, macrophages, and dendritic cells.

-

Cytokine and Chemokine Analysis: Measurement of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory (e.g., IL-10, TGF-β) cytokines in serum, plasma, or tissue homogenates using techniques like ELISA, multiplex bead arrays, or intracellular cytokine staining followed by flow cytometry.

-

Antibody Titer Measurement: In relevant models, assessment of specific antibody production.

-

Gene Expression Analysis: RT-qPCR or RNA sequencing of target tissues to evaluate the expression of genes involved in immune signaling pathways.

-

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vivo efficacy of a novel immunomodulatory compound.

Protocol 1: Evaluation of a Novel Immunomodulator in a Murine Model of Collagen-Induced Arthritis (CIA)

1.1. Induction of Arthritis:

-

Emulsify bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA).

-

On day 0, immunize DBA/1 mice with an intradermal injection of the CII/CFA emulsion at the base of the tail.

-

On day 21, administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA) intradermally at the base of the tail.

1.2. Compound Administration:

-

Begin administration of the novel immunomodulatory compound or vehicle control on a prophylactic (e.g., from day 0) or therapeutic (e.g., from the onset of clinical signs) regimen.

-

Administer the compound daily via the predetermined route (e.g., oral gavage).

1.3. Clinical Assessment:

-

Monitor mice daily for the onset and severity of arthritis.

-

Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

1.4. Endpoint Analysis (Day 42):

-

Collect blood for serum cytokine and anti-CII antibody analysis.

-

Euthanize mice and collect paws for histopathological evaluation of inflammation, cartilage destruction, and bone erosion.

-

Collect spleens for immune cell profiling by flow cytometry.

Protocol 2: Analysis of Immune Cell Populations by Flow Cytometry

2.1. Spleen and Lymph Node Processing:

-

Aseptically harvest spleens and lymph nodes into RPMI-1640 medium.

-

Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer.

-

Lyse red blood cells using an ACK lysis buffer.

-

Wash the cells with PBS containing 2% FBS.

2.2. Antibody Staining:

-

Count the cells and adjust the concentration to 1x10^7 cells/mL.

-

Block Fc receptors with an anti-CD16/32 antibody.

-

Incubate the cells with a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8, B220, NK1.1, CD11b, Gr-1).

-

For intracellular staining (e.g., for transcription factors like Foxp3 or cytokines like IFN-γ), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

2.3. Data Acquisition and Analysis:

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations.

Protocol 3: Measurement of Serum Cytokines using ELISA

3.1. Sample Preparation:

-

Collect whole blood via cardiac puncture and allow it to clot at room temperature for 30 minutes.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Collect the serum and store it at -80°C until analysis.

3.2. ELISA Procedure:

-

Use a commercial ELISA kit for the cytokine of interest (e.g., mouse TNF-α).

-

Follow the manufacturer's instructions for coating the plate, adding standards and samples, incubation with detection and secondary antibodies, and addition of the substrate.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

3.3. Data Analysis:

-

Generate a standard curve using the known concentrations of the cytokine standards.

-

Calculate the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of a Novel Immunomodulator on Clinical Score in CIA Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | % Inhibition |

| Vehicle Control | - | 10.2 ± 1.5 | - |

| Compound X | 10 | 5.1 ± 0.8** | 50% |

| Compound X | 30 | 2.3 ± 0.5 | 77% |

| Dexamethasone | 1 | 1.8 ± 0.4 | 82% |

| *Data are presented as mean ± SEM. **p<0.01, **p<0.001 compared to vehicle control. |

Table 2: Effect of a Novel Immunomodulator on Serum Cytokine Levels in CIA Model

| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | - | 150 ± 25 | 250 ± 40 | 50 ± 10 |

| Compound X | 10 | 80 ± 15 | 130 ± 20 | 90 ± 12 |

| Compound X | 30 | 45 ± 10 | 70 ± 15 | 120 ± 18** |

| Dexamethasone | 1 | 30 ± 8 | 50 ± 10 | 150 ± 20*** |

| Data are presented as mean ± SEM. *p<0.05, **p<0.01, **p<0.001 compared to vehicle control. |

Visualizations

Caption: Hypothetical signaling pathway for an immunomodulatory compound.

Caption: General experimental workflow for in-vivo efficacy testing.

Standard Operating Procedures for SRI-31040 Handling and Storage: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRI-31040 is a potent and selective allosteric modulator of the dopamine transporter (DAT).[1][2] As a critical regulator of dopamine homeostasis in the central nervous system, DAT is a key target for therapeutic intervention in a variety of neurological and psychiatric disorders. Allosteric modulators like this compound offer a nuanced approach to modulating DAT activity, potentially providing greater specificity and reduced side effects compared to traditional orthosteric inhibitors.

These application notes provide detailed procedures for the safe handling, storage, and experimental use of this compound in a research setting. The following protocols are intended to serve as a guide for researchers and should be adapted as necessary based on specific experimental requirements and institutional safety guidelines.

Physicochemical and Biological Properties

This compound is an active compound with the molecular formula C₂₈H₂₄N₆ and a CAS number of 1928715-72-3.[3] It functions as an allosteric modulator of the human dopamine transporter (hDAT).[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₂₄N₆ | [3] |

| Molecular Weight | 444.53 g/mol | |

| CAS Number | 1928715-72-3 | [3] |

| Appearance | Solid | |

| Solubility | Please refer to the Certificate of Analysis for specific solubility data. |

Table 2: Biological Activity of this compound (Example Data)

| Parameter | Value (μM) | Description |